
Spectroscopic Profile of 4,5-Difluorophthalic
Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,5-Difluorophthalic anhydride

Cat. No.: B103473 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4,5-
Difluorophthalic anhydride (C₈H₂F₂O₃), a key intermediate in the synthesis of advanced

materials and pharmaceuticals. The information presented is intended for researchers,

scientists, and professionals in drug development, offering a detailed analysis of its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4,5-
Difluorophthalic anhydride.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Solvent

7.73 Triplet (t) CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
No experimental ¹³C NMR data was readily available in the searched literature. The following

are predicted chemical shifts based on the structure and typical values for similar aromatic

anhydrides.
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Atom Predicted Chemical Shift (δ) ppm

C=O 160 - 170

C-F 145 - 155

C-H 115 - 125

Quaternary C (non-carbonyl) 125 - 135

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)
No experimental ¹⁹F NMR data was readily available in the searched literature. The following

are predicted chemical shifts based on typical values for fluoroaromatic compounds.

Predicted Chemical Shift (δ) ppm (vs. CFCl₃)

-130 to -145

Table 4: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3025 Medium (m) Aromatic C-H stretch

1877 Medium (m) C=O stretch (asymmetric)

1794 Very Strong (vs) C=O stretch (symmetric)

1505 Strong (s) Aromatic C=C stretch

1220 Very Strong (vs) C-O-C stretch

910 Strong (s) Out-of-plane C-H bend

780 Strong (s) Out-of-plane C-H bend

Table 5: Mass Spectrometry Data
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Parameter Value

Molecular Weight 184.10 g/mol

Monoisotopic Mass 183.99720025 Da[1]

Predicted Fragmentation m/z

[M]⁺ 184

[M-CO]⁺ 156

[M-CO₂]⁺ 140

[C₆H₂F₂]⁺ 112

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4,5-Difluorophthalic anhydride is dissolved

in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

¹H NMR Spectroscopy: A standard one-dimensional proton spectrum is acquired on a 400

MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.

The spectral width is set to cover a range of -2 to 12 ppm.

¹³C NMR Spectroscopy: A proton-decoupled one-dimensional carbon spectrum is acquired.

Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a

longer relaxation delay are typically required.

¹⁹F NMR Spectroscopy: A one-dimensional fluorine spectrum is acquired. A spectral width

appropriate for fluoroaromatic compounds is used.

Data Processing: The resulting spectra are phased and baseline corrected. Chemical shifts

are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm

for ¹³C) or an internal standard.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic

grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-

transparent window.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet or the empty sample holder is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) is a common method for this type of molecule.

Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio (m/z).

Data Interpretation: The resulting mass spectrum shows the molecular ion peak and various

fragment ions. The fragmentation pattern of phthalic anhydrides often involves the loss of CO

and CO₂.[2][3][4][5][6]

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of 4,5-Difluorophthalic anhydride.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Predicted Mass Spec Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4,5-Difluorophthalic Anhydride | C8H2F2O3 | CID 639745 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect
[ingentaconnect.com]

3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-
Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Difluorophthalic Anhydride:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b103473?utm_src=pdf-body-img
https://www.benchchem.com/product/b103473?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/639745
https://pubchem.ncbi.nlm.nih.gov/compound/639745
https://www.ingentaconnect.com/content/tandf/lanl/2014/00000047/00000009/art00011?crawler=true&mimetype=application/pdf
https://www.ingentaconnect.com/content/tandf/lanl/2014/00000047/00000009/art00011?crawler=true&mimetype=application/pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890958/
https://pubs.acs.org/doi/abs/10.1007/s13361-011-0215-8
https://www.researchgate.net/publication/263051710_Mass_Spectral_Fragmentation_Pathways_of_Phthalate_Esters_by_Gas_Chromatography-Tandem_Mass_Spectrometry
https://pubs.acs.org/doi/abs/10.1021/jasms.2c00052
https://www.benchchem.com/product/b103473#spectroscopic-data-nmr-ir-mass-spec-for-4-5-difluorophthalic-anhydride
https://www.benchchem.com/product/b103473#spectroscopic-data-nmr-ir-mass-spec-for-4-5-difluorophthalic-anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b103473#spectroscopic-data-nmr-ir-mass-spec-for-4-
5-difluorophthalic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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